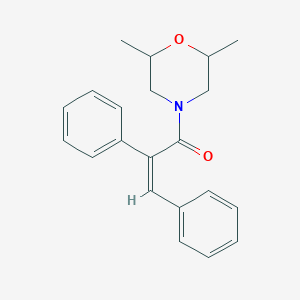
4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DPA is a morpholine derivative that has been synthesized using various methods and has shown promising results in various fields of research.
作用機序
The mechanism of action of 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine is not fully understood. However, it is believed that 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine exerts its effects by interacting with specific targets in biological systems. In the case of its anticancer activity, 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine has been shown to exhibit various biochemical and physiological effects. In addition to its anticancer activity, 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine has also been shown to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the significant advantages of using 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine in lab experiments is its versatility. 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine can be used as a building block for the synthesis of various compounds, making it a useful tool in organic synthesis. Another advantage is its relatively low toxicity, making it a safe compound to work with in the lab.
However, there are also limitations to using 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine in lab experiments. One of the limitations is its relatively low solubility in water, which can make it challenging to work with in aqueous systems. Another limitation is its relatively high cost, which can limit its use in large-scale experiments.
将来の方向性
There are several future directions for the use of 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine in scientific research. One of the most significant directions is the development of new organic semiconductors based on 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine. These semiconductors have shown excellent performance in electronic devices and have the potential to revolutionize the field of organic electronics.
Another future direction is the development of new anticancer drugs based on 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine. 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine has shown promising results in inhibiting the proliferation of cancer cells, and further research is needed to fully understand its mechanism of action and develop more effective drugs.
Conclusion:
In conclusion, 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine is a chemical compound that has gained significant attention in scientific research due to its unique properties. 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine has been synthesized using various methods and has shown promising results in various fields of research. 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine has been used as a building block for the synthesis of organic semiconductors, as well as exhibiting anticancer, anti-inflammatory, and neuroprotective activity. While there are limitations to using 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine in lab experiments, its versatility and relatively low toxicity make it a useful tool in scientific research. There are several future directions for the use of 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine in scientific research, including the development of new organic semiconductors and anticancer drugs.
合成法
The synthesis of 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine can be achieved using various methods. One of the most common methods is the reaction of 2,6-dimethylmorpholine with benzaldehyde in the presence of an acid catalyst. Another method involves the reaction of 2,6-dimethylmorpholine with benzaldehyde in the presence of a base catalyst. Both methods result in the formation of 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine, which can be purified using various techniques such as recrystallization and column chromatography.
科学的研究の応用
4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine has shown promising results in various fields of scientific research. One of the most significant applications of 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine is in the field of organic electronics. 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine has been used as a building block for the synthesis of organic semiconductors, which have shown excellent performance in electronic devices such as organic field-effect transistors and organic photovoltaic cells.
Another significant application of 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine is in the field of medicinal chemistry. 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine has been shown to exhibit anticancer activity by inhibiting the proliferation of cancer cells. 4-(2,3-diphenylacryloyl)-2,6-dimethylmorpholine has also been used as a fluorescent probe for the detection of metal ions in biological systems.
特性
IUPAC Name |
(Z)-1-(2,6-dimethylmorpholin-4-yl)-2,3-diphenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-16-14-22(15-17(2)24-16)21(23)20(19-11-7-4-8-12-19)13-18-9-5-3-6-10-18/h3-13,16-17H,14-15H2,1-2H3/b20-13- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIYGZNKPNNMAY-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC(O1)C)C(=O)/C(=C\C2=CC=CC=C2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(tert-butyl)-2-{2-ethoxy-4-[(methylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5378214.png)
![2-ethoxy-4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5378234.png)
![methyl 5-(aminocarbonyl)-2-[(2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acryloyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5378249.png)

![2-(1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B5378257.png)
![N-[1-(3-methoxyphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B5378264.png)

![3-(2-chloro-3-quinolinyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5378277.png)

![2-[2-(3-bromophenyl)vinyl]-3-(2-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B5378283.png)
![3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5378298.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5378306.png)
![N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1-piperidinyl)propyl]urea](/img/structure/B5378309.png)
![5-[3-ethoxy-4-(1-phenylethoxy)benzylidene]-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5378314.png)